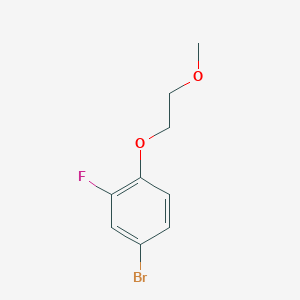

4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene

Overview

Description

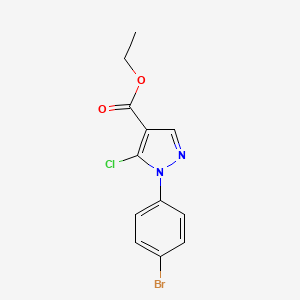

“4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene” is a chemical compound with the CAS Number: 944279-01-0 . It has a molecular weight of 249.08 . The IUPAC name for this compound is this compound . It is used as an important organic synthesis intermediate in the production of drugs, pesticides, dyes, and other chemicals .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 249.08 .Scientific Research Applications

Fluorescent Probes and Sensing Applications

Compounds structurally related to 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene have been used in the development of fluorescent probes for sensing applications. For example, benzoxazole and benzothiazole derivatives have been applied as fluorescent probes for sensing magnesium and zinc cations, demonstrating sensitivity to pH changes, which results in fluorescence enhancement under basic conditions (Tanaka et al., 2001). This suggests that similar compounds could be synthesized and explored for their potential as fluorescent probes in chemical and biological sensing applications.

Electrophilic Substitution Reactions

Research on electrophilic substitution reactions of benzodioxanes provides insights into the reactivity of related compounds, such as this compound. The study of bromination, nitration, and acetylation reactions has helped to establish the compositions of various substituted products, contributing to our understanding of the reactivity patterns and electronic effects in these systems (Daukshas et al., 1978). This knowledge is essential for designing synthetic routes and for the development of new organic compounds with desired properties.

Liquid Crystal Materials

The study of fluorinated liquid crystals, involving compounds with functional groups similar to those in this compound, has shown that these materials exhibit photoresponsive behavior, which is significant for applications in display technologies and optical devices. Research has focused on understanding the spectral shifts and absorption behaviors in the UV-visible region, contributing to the development of materials with enhanced UV stability and conductivity (Praveen & Ojha, 2012). This highlights the potential of this compound derivatives in the field of advanced materials science.

Organic Synthesis and Protecting Groups

In organic synthesis, the development of new protecting groups is crucial for the efficient synthesis of complex molecules. Studies have introduced novel benzyl ether-type protecting groups for alcohols, demonstrating the utility of such groups in the stereocontrolled synthesis of various compounds (Crich et al., 2009). The structural features and reactivity of this compound could make it a candidate for developing new reagents or intermediates in organic synthesis.

Safety and Hazards

The safety information for “4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene” indicates that it is a flammable liquid with a flash point of 53 °C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Future Directions

Mechanism of Action

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene . These factors could include temperature, pH, and the presence of other compounds.

properties

IUPAC Name |

4-bromo-2-fluoro-1-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDUGTYDKJLBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682105 | |

| Record name | 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944279-01-0 | |

| Record name | 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)

![Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-](/img/structure/B1501568.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1501569.png)